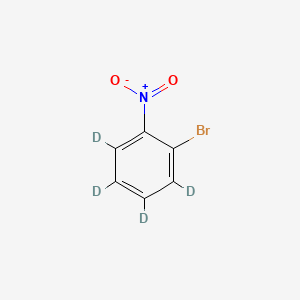

1-Bromo-2-nitrobenze-d4

描述

1-Bromo-2-nitrobenzene-d4 (C₆D₄BrNO₂) is a deuterated analog of 1-bromo-2-nitrobenzene (CAS 577-19-5), where four hydrogen atoms are replaced with deuterium. The parent compound is a halogenated nitroaromatic widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings (e.g., synthesis of boscalid intermediates) . Its deuterated form is primarily employed as an internal standard in gas chromatography (GC) for environmental and analytical chemistry due to its isotopic stability and distinct chromatographic behavior . Key physical properties of the non-deuterated compound include a melting point of 40–43°C, boiling point of 261°C, and density of 1.719 g/cm³ .

属性

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPVVAKYSXQCJI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661829 | |

| Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020720-09-5 | |

| Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

1-Bromo-2-nitrobenze-d4 can be synthesized through various synthetic routes. One common method involves the bromination of nitrobenzene followed by deuteration. The reaction conditions typically include the use of bromine and a deuterating agent under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and deuteration processes, ensuring high yield and purity of the final product .

化学反应分析

1-Bromo-2-nitrobenze-d4 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

The major products formed from these reactions include substituted nitrobenzenes, aminobenzenes, and other derivatives depending on the specific reagents and conditions used .

科学研究应用

Synthesis Applications

1-Bromo-2-nitrobenzene-d4 is utilized in several synthetic pathways due to its reactivity as a brominated nitroaromatic compound. Key applications include:

- Ullmann Reactions : This compound serves as a precursor in Ullmann coupling reactions, which are crucial for synthesizing 3,4-substituted quinolines and 2,2'-dinitrobiphenyl compounds. These reactions are significant for developing pharmaceuticals and agrochemicals .

- Sonogashira Couplings : It is also employed in Sonogashira-type couplings to prepare indoles and photoluminescent carbazoles. These compounds have applications in organic electronics and materials science .

- Synthesis of Advanced Materials : The compound is used in the synthesis of various nitroaromatic derivatives that can be further modified for applications in dye chemistry and sensor technology .

Analytical Applications

In analytical chemistry, 1-bromo-2-nitrobenzene-d4 has been recognized for its utility as an analytical standard:

- Quantification of Nitroaromatics : It is used as a standard for quantifying nitroaromatic compounds in environmental samples, particularly seawater. This application is critical for monitoring pollution levels and assessing environmental health .

- Mass Spectrometry : The deuterated form enhances the sensitivity and specificity of mass spectrometric analyses, allowing for more accurate identification and quantification of complex mixtures .

Case Study 1: Environmental Monitoring

A study highlighted the use of 1-bromo-2-nitrobenzene-d4 as an internal standard in the analysis of nitroaromatic pollutants in marine environments. By employing this compound, researchers were able to achieve lower detection limits and improved accuracy in quantifying nitroaromatics, which are known to have detrimental effects on marine life .

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical context, researchers utilized 1-bromo-2-nitrobenzene-d4 in the synthesis of novel quinoline derivatives through Ullmann coupling reactions. The resulting compounds exhibited promising biological activities against various cancer cell lines, showcasing the compound's relevance in drug discovery .

作用机制

The mechanism of action of 1-Bromo-2-nitrobenze-d4 involves its interaction with molecular targets and pathways. The compound’s action can be influenced by environmental factors such as temperature and solvent. It is recommended to store the compound at -20°C to maintain its stability. The solubility of the compound in various organic solvents can affect its bioavailability and efficacy.

相似化合物的比较

Table 1: Structural and Reactivity Differences Among Nitroaromatics

Key Findings :

- Reactivity : Aryl iodides (e.g., 1-iodo-4-nitrobenzene) exhibit superior reactivity in cyanation compared to bromides due to weaker C–I bonds .

- Steric Effects : Bulky substituents (e.g., methoxy groups in 1-bromo-2,5-dimethoxy-4-nitrobenzene) reduce reaction efficiency .

- Positional Effects : Para-nitro substituents (e.g., 1-iodo-4-nitrobenzene) enhance electrophilicity, favoring nucleophilic substitutions .

Isotopic Analogs: Deuterated vs. Non-Deuterated Forms

Table 2: Comparison of 1-Bromo-2-nitrobenzene and Its Deuterated Form

Key Insight : The deuterated form is critical in GC analysis for quantifying polychlorinated biphenyls (PCBs) and pesticides, leveraging its distinct mass spectral signature to avoid interference .

Reactivity in Key Reactions

Suzuki-Miyaura Coupling

1-Bromo-2-nitrobenzene reacts with aryl boronic acids under micellar catalysis to yield biphenyl derivatives. For example, coupling with 4-chlorophenyl boronic acid achieves 90% yield on a multigram scale . Comparable bromo-substituted analogs (e.g., 1-bromo-4-nitrobenzene) show similar efficiency, while chloro- or methoxy-substituted variants require harsher conditions .

Cyanation Reactions

Using a Pd/CoFe₂O₄ nanomagnetic catalyst, 1-bromo-2-nitrobenzene affords moderate yields (Table 8, ) due to steric hindrance from the ortho-nitro group. In contrast, aryl iodides (e.g., 1-iodo-4-nitrobenzene) achieve >85% yields under identical conditions .

生物活性

1-Bromo-2-nitrobenzene-d4 (CAS No. 1020720-09-5) is a deuterated derivative of 1-bromo-2-nitrobenzene, a compound that has garnered attention for its applications in organic synthesis and analytical chemistry. The biological activity of such nitroaromatic compounds is significant due to their potential toxicological effects and their role in various biochemical processes. This article reviews the biological activity of 1-bromo-2-nitrobenzene-d4, focusing on its toxicological profile, genotoxicity, and implications for human health.

1-Bromo-2-nitrobenzene-d4 is characterized by the following chemical properties:

- Molecular Formula : C6H4BrD4N O2

- Molecular Weight : 202.07 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents

These properties are essential for understanding its behavior in biological systems and its potential interactions with biological macromolecules.

Toxicological Profile

The toxicological assessment of nitroaromatic compounds, including 1-bromo-2-nitrobenzene-d4, reveals several critical findings:

Acute Toxicity

Acute toxicity studies have indicated that exposure to nitroaromatic compounds can lead to various adverse health effects. For instance, studies involving related compounds have shown that intraperitoneal injection can cause DNA damage in liver and kidney tissues . Although specific data on 1-bromo-2-nitrobenzene-d4 is limited, it is reasonable to extrapolate potential toxicity based on the behavior of similar compounds.

Genotoxicity

Genotoxicity refers to the ability of a substance to damage genetic information within a cell. Nitroaromatic compounds are often associated with mutagenic effects. For example, studies on related compounds have demonstrated weak mutagenic activity in bacterial test systems but not in mammalian cell test systems . The relevance of these findings to 1-bromo-2-nitrobenzene-d4 suggests a need for further investigation into its genotoxic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of nitroaromatic compounds, providing insights applicable to 1-bromo-2-nitrobenzene-d4:

- Study on DNA Damage : Research indicated that exposure to nitroaromatics can lead to increased rates of sister chromatid exchanges (SCE) in mammalian cells, suggesting a clastogenic effect . Such findings raise concerns regarding the potential carcinogenicity of nitroaromatic derivatives.

- Carcinogenic Potential : While specific studies on 1-bromo-2-nitrobenzene-d4 are lacking, related nitroaromatics have been implicated in tumor formation in various animal models . The International Agency for Research on Cancer (IARC) has classified several nitroaromatic compounds as possibly carcinogenic to humans based on sufficient evidence from animal studies .

- Environmental Impact : The environmental persistence of nitroaromatic compounds raises concerns about their long-term effects on ecosystems and human health. Studies suggest that such compounds may bioaccumulate and exert toxic effects on aquatic life .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Potential DNA damage observed in related compounds |

| Genotoxicity | Weak mutagenic activity; clastogenic effects noted |

| Carcinogenic Potential | Implicated in tumor formation; IARC classifications |

| Environmental Impact | Bioaccumulation potential; toxic effects on ecosystems |

常见问题

Q. How do isotopic effects of deuterium in 1-Bromo-2-nitrobenzene-d4 influence its reactivity in nucleophilic aromatic substitution (NAS) compared to the non-deuterated analogue?

- Kinetic Isotope Effects (KIE) : Deuterium substitution at ortho/para positions may slow reaction rates due to increased bond strength (C-D vs. C-H). Design experiments to measure rate constants () under controlled conditions (e.g., temperature, solvent) .

- Mechanistic Insights : Use isotopic labeling to track reaction pathways. For example, compare intermediates via LC-MS or in-situ IR spectroscopy .

Q. What methodological approaches are recommended to resolve contradictions in catalytic efficiency when using 1-Bromo-2-nitrobenzene-d4 in cross-coupling reactions?

- Root-Cause Analysis :

Control Experiments : Compare yields with non-deuterated substrates to isolate isotopic effects.

Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across multiple batches .

Isotopic Tracking : Use C or N-labeled catalysts to distinguish between electronic and steric effects .

- Case Study : In Suzuki-Miyaura couplings, deuterium’s electron-withdrawing effect may alter oxidative addition rates. Optimize catalyst loading and reaction time to mitigate discrepancies .

Q. How can researchers leverage 1-Bromo-2-nitrobenzene-d4 as an internal standard in gas chromatography (GC) or liquid chromatography (LC) for quantitative analysis?

- Method Development :

- Calibration Curves : Generate linear ranges (e.g., 0.1–100 ppm) using UHPLC at 300 nm, as demonstrated for non-deuterated analogues .

- Matrix Effects : Validate recovery rates in complex matrices (e.g., environmental samples) by spiking deuterated standards pre- and post-extraction .

Data Contradiction and Validation

Q. What strategies should researchers adopt when encountering conflicting data on the thermal stability of 1-Bromo-2-nitrobenzene-d4?

- Systematic Re-evaluation :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. aerobic conditions.

- Comparative Studies : Cross-reference with structurally similar deuterated nitroarenes (e.g., 1-Bromo-2,4-dinitrobenzene-d4) to identify trends .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on 1-Bromo-2-nitrobenzene-d4?

- Case Example :

- Novelty : Investigate understudied applications (e.g., photoredox catalysis using deuterated substrates).

- Feasibility : Pilot small-scale deuteration reactions to assess synthetic accessibility .

- Ethical Compliance : Ensure safe handling of nitroarenes (e.g., fume hood use, waste disposal protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。